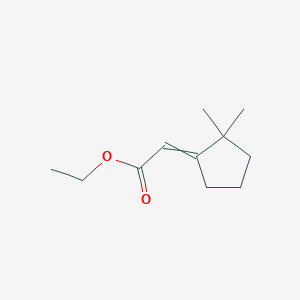
Ethyl (2,2-dimethylcyclopentylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,2-dimethylcyclopentylidene)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclopentylidene ring with two methyl groups and an ethyl acetate moiety, making it a unique structure within the ester category.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,2-dimethylcyclopentylidene)acetate typically involves the esterification of 2,2-dimethylcyclopentanone with ethyl acetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,2-dimethylcyclopentylidene)acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis with hydrochloric acid (HCl) or basic hydrolysis with sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Methanol or ethanol in the presence of an acid catalyst like sulfuric acid.
Major Products Formed
Hydrolysis: 2,2-dimethylcyclopentanone and ethanol.
Reduction: 2,2-dimethylcyclopentanol.
Transesterification: Mthis compound or other alkyl esters.
Scientific Research Applications
Ethyl (2,2-dimethylcyclopentylidene)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the cyclopentylidene moiety into complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl (2,2-dimethylcyclopentylidene)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to specific physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl (2,2-dimethylcyclopentylidene)acetate can be compared with other esters like ethyl acetate and methyl butyrate:
Ethyl Acetate: A simpler ester with a pleasant odor, commonly used as a solvent in laboratories and industries.
Methyl Butyrate: Known for its fruity odor, used in flavoring and fragrance industries.
The uniqueness of this compound lies in its cyclopentylidene ring structure, which imparts distinct chemical and physical properties compared to simpler esters.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent and subject of scientific research.
Properties
CAS No. |
90548-18-8 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 2-(2,2-dimethylcyclopentylidene)acetate |
InChI |
InChI=1S/C11H18O2/c1-4-13-10(12)8-9-6-5-7-11(9,2)3/h8H,4-7H2,1-3H3 |
InChI Key |
IMHMNQPYMULQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCCC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


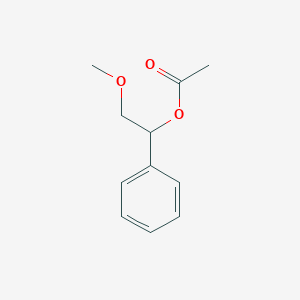
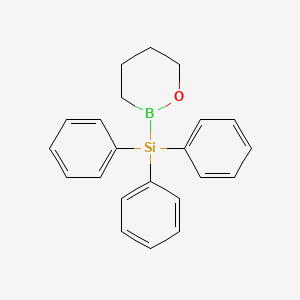
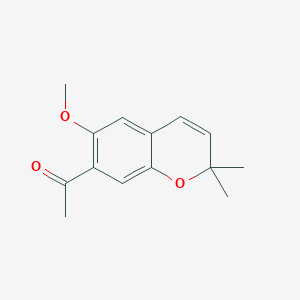

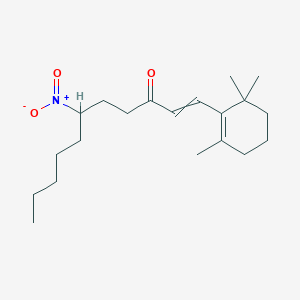
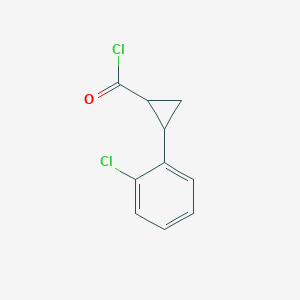
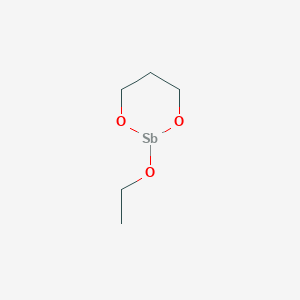
![Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B14367653.png)
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)
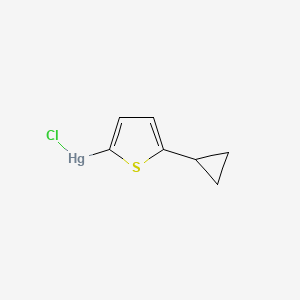
![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
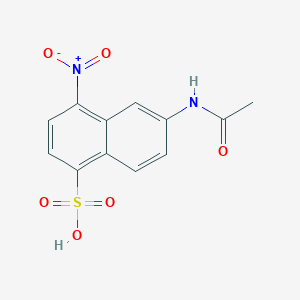
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
